molecular formula C18H18N2O3S B2980421 1-Benzyl-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea CAS No. 2320859-92-3

1-Benzyl-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea

Cat. No. B2980421
CAS RN: 2320859-92-3
M. Wt: 342.41
InChI Key: OPLAELFGECIMOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea, also known as BHU, is a compound that has been widely studied for its potential applications in scientific research. BHU is a urea derivative that has been synthesized using various methods and has been shown to have significant biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of tyrosine kinase, which is involved in the growth and proliferation of cancer cells. This compound has also been shown to inhibit the activity of HIV-1 integrase, which is essential for the replication of the virus.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of viral replication, and the inhibition of bacterial and fungal growth. This compound has also been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-Benzyl-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea has several advantages as a research tool, including its high purity and stability, which make it easy to handle and store. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of this compound include its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

For the study of 1-Benzyl-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea include the development of new drugs and further research into its mechanisms of action and potential applications in scientific research.

Synthesis Methods

1-Benzyl-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea can be synthesized using various methods, including the reaction of 1-benzyl-3-chloro-2-hydroxypropylurea with 5-thiophen-2-ylfuran-2-ylmethanol in the presence of a base. Another method involves the reaction of 1-benzyl-3-isocyanato-2-hydroxypropylurea with 5-thiophen-2-ylfuran-2-ylmethanol in the presence of a catalyst. The synthesis of this compound has been optimized to achieve high yields and purity.

Scientific Research Applications

1-Benzyl-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea has been studied for its potential applications in scientific research, including its anticancer, antiviral, and antimicrobial properties. This compound has been shown to inhibit the growth of cancer cells and viruses, making it a promising candidate for the development of new cancer and antiviral drugs. This compound has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

1-benzyl-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c21-14(15-8-9-16(23-15)17-7-4-10-24-17)12-20-18(22)19-11-13-5-2-1-3-6-13/h1-10,14,21H,11-12H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLAELFGECIMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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